molecular formula C13H21Cl2N3O B2715719 (S)-2-(Pyrrolidin-1-yl)-3-(pyrrolidin-3-yloxy)pyridine dihydrochloride CAS No. 2155840-19-8

(S)-2-(Pyrrolidin-1-yl)-3-(pyrrolidin-3-yloxy)pyridine dihydrochloride

Cat. No. B2715719
CAS RN: 2155840-19-8
M. Wt: 306.23
InChI Key: LXRTWWCLXNOPMM-IDMXKUIJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(S)-2-(Pyrrolidin-1-yl)-3-(pyrrolidin-3-yloxy)pyridine dihydrochloride, also known as SR-59230A, is a selective antagonist of the β3-adrenergic receptor. It was first synthesized in the early 1990s as a potential treatment for obesity and type 2 diabetes. Since then, it has been widely used in scientific research to study the physiological and biochemical effects of β3-adrenergic receptor antagonism.

Scientific Research Applications

Synthesis and Coordination Chemistry

Derivatives of pyridine and pyrrolidine have been extensively studied for their coordination chemistry, offering versatile analogues to terpyridines. Such compounds are useful in creating luminescent lanthanide compounds for biological sensing and iron complexes demonstrating unusual spin-state transitions (Halcrow, 2005).

Emissive Properties of Organic Dyes

Tetrahydroimidazo[1,5-a]pyridin-3-yl)phenols, related to pyrrolidine derivatives, show intense fluorescence upon UV light excitation. These compounds exhibit a large Stokes shift and high quantum yields, making them candidates for applications in organic light-emitting diodes (OLEDs) and as fluorescent markers (Marchesi, Brenna, & Ardizzoia, 2019).

Conducting Polymers from Pyrrolidine Derivatives

Pyrrolidine derivatives have been used to synthesize conducting polymers with low oxidation potentials. These materials are stable in their conducting form and have potential applications in electronic devices and sensors (Sotzing, Reynolds, Katritzky, Soloducho, Belyakov, & Musgrave, 1996).

Photocatalytic Degradation and Environmental Applications

The photocatalytic degradation of pyridine in water using TiO2 highlights the potential environmental applications of pyrrolidine and pyridine derivatives in removing noxious chemicals and pesticides from water sources, contributing to water purification technologies (Maillard-Dupuy, Guillard, Courbon, & Pichat, 1994).

properties

IUPAC Name

2-pyrrolidin-1-yl-3-[(3S)-pyrrolidin-3-yl]oxypyridine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N3O.2ClH/c1-2-9-16(8-1)13-12(4-3-6-15-13)17-11-5-7-14-10-11;;/h3-4,6,11,14H,1-2,5,7-10H2;2*1H/t11-;;/m0../s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXRTWWCLXNOPMM-IDMXKUIJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=C(C=CC=N2)OC3CCNC3.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCN(C1)C2=C(C=CC=N2)O[C@H]3CCNC3.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21Cl2N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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